4-(吡啶-3-氧基)丁-1-胺

描述

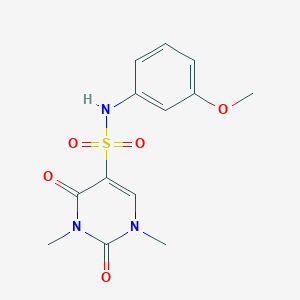

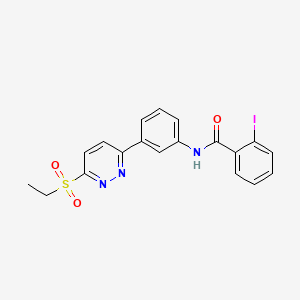

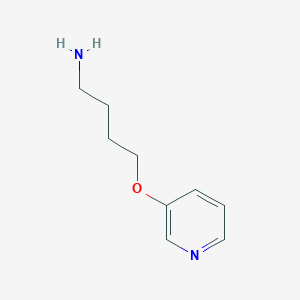

“4-(Pyridin-3-yloxy)butan-1-amine” is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 . It is used for research purposes .

Synthesis Analysis

The synthesis of amines like “4-(Pyridin-3-yloxy)butan-1-amine” can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Alkylation is an efficient method for the synthesis of 3° and 4° amines .Chemical Reactions Analysis

Amines can act as both bases and nucleophiles due to the unshared electron pair . They can undergo reactions such as alkylation and acylation . When a 3° amine is alkylated, a quaternary ammonium salt is produced .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyridin-3-yloxy)butan-1-amine” such as melting point, boiling point, and density are not explicitly mentioned in the search results . Further experimental studies might be required to determine these properties.科学研究应用

制作多色电致变色器件:合成了与4-(吡啶-3-基氧基)丁-1-胺相关的聚合物前体,称为TPBA,并用它来制作多色电致变色器件。这些由TPBA和EDOT共聚物制成的器件,表现出各种颜色(蓝色、紫色、绿色、灰色)和性质,如良好的透明度、氧化还原稳定性和快速的转换时间(Yagmur, Ak, & Bayrakçeken, 2013)。

金属离子通过本体液膜传输:源自4-(吡啶-3-基氧基)丁-1-胺的阳离子配体表面活性剂表现出选择性金属离子萃取能力。这项研究强调了此类化合物在提高金属离子传输效率和选择性方面的效用,这对于金属回收和环境修复的应用至关重要(Svobodová, Cibulka, Hampl, Šmidrkal, & Liška, 2005)。

芳基-氯活化和氢硅烷聚合催化剂:由4-(吡啶-3-基氧基)丁-1-胺等化合物合成的10族金属氨基吡啶配位物被发现可有效用作铃木交叉偶联反应和氢硅烷聚合中的催化剂。这些催化剂,尤其是在它们的“无膦”形式中,代表了聚合物合成领域的重大进步(Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006)。

聚吡啶酯的合成:吡啶衍生物,包括与4-(吡啶-3-基氧基)丁-1-胺相关的衍生物,被用于合成聚吡啶酯。这个由钯催化的过程对于生产在各种化学工业中有价值的酯类具有重要意义(El-Ghayoury & Ziessel, 1998)。

席夫碱配合物的合成:4-(吡啶-3-基氧基)丁-1-胺衍生物被用于合成在抗菌活性和DNA切割中具有潜在应用的席夫碱配合物。这些配合物具有独特的结构特性,可能在生物医学研究和治疗中产生重大影响(Keypour, Shayesteh, Rezaeivala, Dhers, Öztürk Küp, Güllü, & Ng, 2017)。

安全和危害

属性

IUPAC Name |

4-pyridin-3-yloxybutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-5-1-2-7-12-9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIHZSQCXSREQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-3-yloxy)butan-1-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

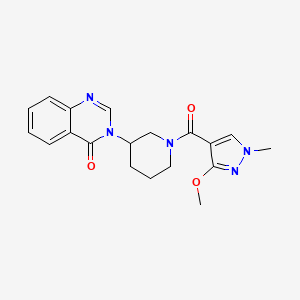

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2984748.png)

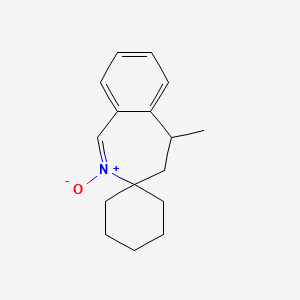

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2984753.png)

![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2984755.png)

![7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2984757.png)

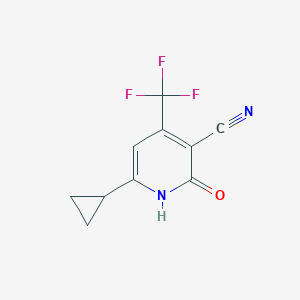

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile](/img/structure/B2984760.png)